molecular formula C13H14N2O5 B1390956 [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1179367-19-1

[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1390956
CAS No.: 1179367-19-1
M. Wt: 278.26 g/mol
InChI Key: YNZIDRBYLJOMPS-UHFFFAOYSA-N
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Description

[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid: is a complex organic compound that features an imidazolidine ring substituted with a methoxybenzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves the formation of the imidazolidine ring followed by the introduction of the methoxybenzyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can yield the imidazolidine ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid: has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid include other imidazolidine derivatives and acetic acid-containing molecules. Examples include:

Uniqueness

What sets This compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)7-15-12(18)10(6-11(16)17)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZIDRBYLJOMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

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